molecular formula C9H14ClN B1628364 1-Butylpyridinium-D14 chloride CAS No. 312623-96-4

1-Butylpyridinium-D14 chloride

Cat. No. B1628364
M. Wt: 185.75 g/mol
InChI Key: POKOASTYJWUQJG-CBZSTONXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylpyridinium-D14 chloride is an ionic liquid with the chemical formula C9D14ClN . Ionic liquids are salts in which the ions exhibit poor coordination, and at least one ion possesses a delocalized charge. In this case, the chloride anion (Cl-) pairs with the 1-butylpyridinium cation (C9D14N+), resulting in a stable liquid state at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Butylpyridinium-D14 chloride consists of a pyridine ring with a butyl group (C4H9) attached to the nitrogen atom. The deuterium atoms (D) replace the hydrogen atoms in the butyl group. The chloride anion (Cl-) balances the charge, forming a stable ionic liquid .


Chemical Reactions Analysis

1-Butylpyridinium-D14 chloride participates in various chemical reactions due to its ionic nature. It can act as a solvent, catalyst, or reactant in organic transformations. Examples include electrochemical processes , organic synthesis , and extraction procedures . Researchers have explored its use in green chemistry due to its low volatility and non-toxicity .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 131-133°C .
  • Toxicity : Generally considered non-toxic, but safety precautions are necessary .

Scientific Research Applications

Fluorescence Studies for Concentration Determination Another study utilized fluorescence to accurately determine the concentration of N-butylpyridinium chloride in aqueous solutions. This research is significant for monitoring the concentration of this ionic liquid in various chemical processes, enhancing process efficiency and control (Cancilla et al., 2014).

Ionic Liquids for Clean Technology 1-Butylpyridinium chloride has been recognized as a solvent for clean synthesis and catalytic processes. Its use in room-temperature chloroaluminate(III) ionic liquids is part of a broader move towards environmentally friendly solvents in industrial processes (Seddon, 1997).

Exploration of Anion-Cation Interactions A comprehensive study using density functional theory explored the structure and properties of ionic pairs involving 1-butylpyridinium, including its chloride variant. This research provides insights into the interaction energies, theoretical band gaps, and other chemical descriptors relevant to these ionic pairs (Joseph et al., 2018).

Potentiometric Investigations Research on the acid-base properties of 1-butylpyridinium chloride mixtures through potentiometry has provided valuable information on their solvent properties, essential for various chemical applications (Gale & Osteryoung, 1979).

Safety And Hazards

  • Disposal : Follow local regulations for disposal .

Future Directions

  • Biomedical Applications : Assess its potential in drug delivery or bioseparations .

properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKOASTYJWUQJG-CBZSTONXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584057
Record name 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butylpyridinium-D14 chloride

CAS RN

312623-96-4
Record name 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylpyridinium chloride-d14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylpyridinium-D14 chloride
Reactant of Route 2
Reactant of Route 2
1-Butylpyridinium-D14 chloride
Reactant of Route 3
Reactant of Route 3
1-Butylpyridinium-D14 chloride
Reactant of Route 4
1-Butylpyridinium-D14 chloride
Reactant of Route 5
1-Butylpyridinium-D14 chloride
Reactant of Route 6
1-Butylpyridinium-D14 chloride

Citations

For This Compound
1
Citations
NB Chloride - 2004 - ntp.niehs.nih.gov
Ionic liquids are salts of organic cations with melting points generally below 100 C and are being widely investigated as replacements for volatile organic solvents in industrial and …
Number of citations: 5 ntp.niehs.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.